Cas no 35000-38-5 ((tert-Butoxycarbonylmethylene)triphenylphosphorane)

(tert-Butoxycarbonylmethylene)triphenylphosphorane is a stabilized phosphorus ylide commonly employed in organic synthesis, particularly in Wittig olefination reactions. Its key advantage lies in the tert-butoxycarbonyl (Boc) group, which enhances stability and facilitates selective transformations under mild conditions. The reagent is particularly useful for generating α,β-unsaturated esters and other functionalized alkenes with high stereocontrol. Its air- and moisture-sensitive nature necessitates handling under inert conditions, but its predictable reactivity makes it a reliable choice for complex molecule construction. The triphenylphosphine moiety ensures efficient ylide formation, while the Boc group allows for subsequent deprotection, offering versatility in multistep syntheses.
(tert-Butoxycarbonylmethylene)triphenylphosphorane structure
35000-38-5 structure
Product Name:(tert-Butoxycarbonylmethylene)triphenylphosphorane
CAS No:35000-38-5
MF:C24H25O2P
MW:376.427867650986
MDL:MFCD00075545
CID:54353
PubChem ID:24863043
Update Time:2025-10-22

(tert-Butoxycarbonylmethylene)triphenylphosphorane Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 2-(triphenylphosphoranylidene)acetate
    • (tert-Butoxycarbonylmethylene)triphenylphosphorane
    • tert-Butyl (triphenylphosphoranylidene)acetate~(Carbo-tert-butoxymethylene)triphenylphosphorane
    • [t-Butyl(triphenylphosphoranylidene)acetate]
    • tert-Butyl (triphenylphosphoranylidene)acetate
    • Triphenylphoranylidene acetic acid 1,1-dimethylethyl ester
    • Triphenylphoranylidene
    • tert-butyl (triphenylphosphoranylidene) acetate
    • Acetic acid, (triphenylphosphoranylidene)-, 1,1-dimethylethyl ester
    • (t-butoxycarbonylmethylene)triphenylphosphorane
    • Triphenylthoranylidene acetic acid 1,1-dimethylethyl ester
    • NSC82469
    • PubChem14371
    • NCIOpen2_009130
    • EC 412-880-7
    • NSC 82469
    • t-butoxylcarbonylmethylenetriphenylphosphorane
    • tert-butoxycarbonylmethylene-triphenylphosphorane
    • tert-Butyl2-(triphenylphosphoranylidene)acetate
    • 35000-38-5
    • ZWZUFQPXYVYAFO-UHFFFAOYSA-N
    • tert-butyl 2-(triphenyl-lambda5-phosphanylidene)acetate
    • tert-butoxycarbonyl-methylenetriphenylphosphorane
    • Acetic acid, 2-(triphenylphosphoranylidene)-, 1,1-dimethylethyl ester
    • NS00077968
    • tert-Butyl(triphenylphosphoranylidene)acetate
    • (tert-butoxy-carbonylmethylene)triphenylphosphorane
    • FT-0605352
    • (tert.-butoxycarbonylmethylene)-triphenylphosphorane
    • NSC-82469
    • (tert-butoxycarbonylmethylene)-triphenyl phosphorane
    • (t-butoxycarbonylmethylene)triphenyl-phosphorane
    • tert-butoxycarbonylmethylenetriphenylphosphorane
    • (tert-?Butoxycarbonylmethyl?ene)?triphenylphosphorane
    • AKOS015891121
    • PS-17809
    • tert-butyl (triphenyl-lambda5-phosphanylidene)-acetate
    • tert-butyl triphenylphosphoranylidenacetate
    • (tertbutoxycarbonylmethylene)triphenylphosphorane
    • A822500
    • F17528
    • tert-butyl 2-(triphenyl-
    • tert-butyl triphenylphosphoranediylacetate
    • (tert-butoxycarbonylmethylene)triphenyl-phosphorane
    • C24H25O2P
    • (tert-Butoxycarbonylmethylene)triphenylphosphorane, 98%
    • (tert-butoxycarbonyl-methylene)triphenylphosphorane
    • 1,1-Dimethylethyl (triphenyl-lambda5-phosphanylidene)acetate
    • J-019828
    • E?-phosphanylidene)acetate
    • (tert-Butoxycarbonylmethylene)-triphenylphosphorane
    • EN300-97014
    • CHEBI:188699
    • DTXSID50865742
    • MFCD00075545
    • (tert-butoxycarbonyl methylene)triphenylphosphorane
    • t-butyloxycarbonylmethylenetriphenylphosphorane
    • SCHEMBL360684
    • (t-butoxycarbonylmethylene) triphenylphosphorane
    • carbo-t-butoxymethylene triphenylphosphorane
    • (triphenylphosphoranylidene)-acetic acid tert-butyl ester
    • BBL102550
    • tert-butyl (triphenyl-lambda~5~-phosphanylidene)acetate
    • TERT-BUTYL 2-(TRIPHENYL-??-PHOSPHANYLIDENE)ACETATE
    • STL556353
    • MDL: MFCD00075545
    • Inchi: 1S/C24H25O2P/c1-24(2,3)26-23(25)19-27(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-19H,1-3H3
    • InChI Key: ZWZUFQPXYVYAFO-UHFFFAOYSA-N
    • SMILES: P(=CC(=O)OC(C)(C)C)(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
    • BRN: 2759875

Computed Properties

  • Exact Mass: 376.15900
  • Monoisotopic Mass: 376.159
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 475
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 5
  • Topological Polar Surface Area: 26.3

Experimental Properties

  • Color/Form: White or grayish yellow crystalline powder
  • Density: 1.203(20.0000℃)
  • Melting Point: 152-155 °C (lit.)
  • Boiling Point: 503.5°C at 760 mmHg
  • Flash Point: 271.4 °C
  • Refractive Index: 1.588
  • Water Partition Coefficient: Sparingly soluble in water.
  • PSA: 36.11000
  • LogP: 4.12440
  • Solubility: Insoluble in water

(tert-Butoxycarbonylmethylene)triphenylphosphorane Security Information

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A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L15144-1g
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(tert-Butoxycarbonylmethylene)triphenylphosphorane Suppliers

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(CAS:35000-38-5)(tert-Butoxycarbonylmethylene)triphenylphosphorane
Order Number:A822500
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Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 05:16
Price ($):282.0
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Additional information on (tert-Butoxycarbonylmethylene)triphenylphosphorane

Comprehensive Guide to (tert-Butoxycarbonylmethylene)triphenylphosphorane (CAS No. 35000-38-5): Properties, Applications, and Market Insights

(tert-Butoxycarbonylmethylene)triphenylphosphorane (CAS No. 35000-38-5) is a specialized phosphorus-based reagent widely used in organic synthesis. This compound is particularly valuable in the Wittig reaction, a cornerstone method for forming carbon-carbon double bonds. With its tert-butoxycarbonyl (Boc) protecting group, it offers unique advantages in peptide synthesis and pharmaceutical intermediates.

The molecular structure of (tert-Butoxycarbonylmethylene)triphenylphosphorane combines a phosphorane ylide with a Boc-protected methylene group. This configuration makes it highly reactive toward carbonyl compounds while maintaining excellent stability under standard laboratory conditions. Researchers appreciate its high selectivity and predictable reaction outcomes in complex synthetic pathways.

In pharmaceutical applications, this compound has gained attention for its role in synthesizing COVID-19 antiviral drug intermediates. Recent studies highlight its utility in creating protease inhibitor scaffolds, addressing current demands for novel antiviral therapies. The compound's ability to introduce protected amino acid derivatives makes it particularly valuable in peptide-based drug discovery.

The material science field utilizes (tert-Butoxycarbonylmethylene)triphenylphosphorane for developing advanced polymer precursors. Its unique reactivity enables the synthesis of functionalized olefins used in specialty coatings and electronic materials. With the growing focus on sustainable chemistry, researchers are exploring its application in biodegradable material synthesis.

Market analysis shows increasing demand for Boc-protected reagents like (tert-Butoxycarbonylmethylene)triphenylphosphorane, driven by expansion in the pharmaceutical and biotechnology sectors. The compound's stability and versatility make it a preferred choice for high-throughput screening applications. Current pricing trends reflect its position as a premium specialty chemical with consistent year-over-year growth.

Handling (tert-Butoxycarbonylmethylene)triphenylphosphorane requires standard laboratory safety protocols. While not classified as hazardous, proper storage in anhydrous conditions under inert atmosphere is recommended to maintain reactivity. The compound typically appears as a white to pale yellow crystalline powder with good shelf stability when stored correctly.

Recent innovations in flow chemistry have opened new possibilities for using this reagent in continuous manufacturing processes. Its compatibility with automated synthesis platforms makes it attractive for industrial-scale pharmaceutical production. These developments align with current industry trends toward process intensification and green chemistry principles.

Academic researchers frequently search for information about "Boc-protected Wittig reagents" and "phosphorane ylide applications", reflecting growing interest in this compound class. Common questions include "synthetic alternatives to (tert-Butoxycarbonylmethylene)triphenylphosphorane" and "optimization of Wittig reactions with Boc-protected reagents", indicating the need for practical guidance in application techniques.

The environmental profile of (tert-Butoxycarbonylmethylene)triphenylphosphorane has become a focus area, with studies examining waste minimization strategies in its applications. Modern catalytic approaches aim to reduce stoichiometric usage while maintaining high yields, addressing both cost efficiency and sustainability concerns in synthetic chemistry.

Quality specifications for (tert-Butoxycarbonylmethylene)triphenylphosphorane typically require ≥95% purity by HPLC analysis, with strict controls on residual solvents and moisture content. Leading manufacturers provide comprehensive analytical certificates and stability data to support regulatory requirements in pharmaceutical applications.

Future research directions may explore the compound's potential in click chemistry applications and bioconjugation techniques. The unique reactivity profile of (tert-Butoxycarbonylmethylene)triphenylphosphorane positions it as a candidate for developing next-generation biopharmaceuticals and advanced material science solutions.

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Amadis Chemical Company Limited
(CAS:35000-38-5)(tert-Butoxycarbonylmethylene)triphenylphosphorane
A822500
Purity:99%
Quantity:25g
Price ($):282.0
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